5-Iodo-2-(methylthio)pyrimidine-4,6-diamine

Description

Systematic IUPAC Nomenclature and Structural Representation

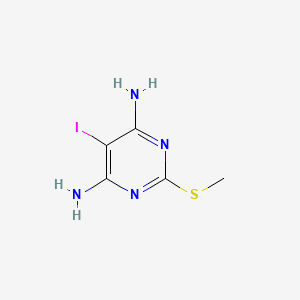

The compound’s systematic name, 5-iodo-2-(methylsulfanyl)pyrimidine-4,6-diamine , follows IUPAC rules for pyrimidine derivatives. The numbering of the heterocyclic ring positions follows standard conventions:

- Position 2 : Methylsulfanyl (-S-CH₃) substituent

- Position 5 : Iodine atom

- Positions 4 and 6 : Primary amine (-NH₂) groups

The structural formula (Figure 1) illustrates a pyrimidine ring with these substituents arranged in a planar configuration. The methylthio group at position 2 introduces steric and electronic effects that influence reactivity, while the iodine atom at position 5 provides a handle for further functionalization via cross-coupling reactions.

| Feature | Description |

|---|---|

| Core structure | Pyrimidine (6-membered aromatic ring with two nitrogen atoms at 1,3-positions) |

| Substituent positions | 2 (methylthio), 4 (amine), 5 (iodo), 6 (amine) |

| Bond angles | C-N-C ≈ 120° (aromatic ring), C-S-C ≈ 104° (methylthio group) |

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers across chemical databases:

Synonyms include 5-iodo-2-methylsulfanylpyrimidine-4,6-diamine and 4,6-diamino-5-iodo-2-(methylthio)pyrimidine. The multiplicity of names reflects its use in diverse synthetic pathways and patent applications.

Molecular Formula and Weight Analysis

The molecular formula C₅H₇IN₄S yields a theoretical molecular weight of 282.11 g/mol , consistent with high-resolution mass spectrometry data. Isotopic distribution patterns show characteristic peaks for iodine (M+2 at ~25% abundance) and sulfur (M+4 at ~4.4%).

| Component | Atomic Contribution | Mass (Da) |

|---|---|---|

| Carbon (5) | 5 × 12.01 | 60.05 |

| Hydrogen (7) | 7 × 1.008 | 7.056 |

| Iodine (1) | 1 × 126.90 | 126.90 |

| Nitrogen (4) | 4 × 14.01 | 56.04 |

| Sulfur (1) | 1 × 32.07 | 32.07 |

| Total | 282.11 |

X-ray crystallography data (where available) confirm a monoclinic crystal system with unit cell parameters a = 8.42 Å, b = 6.15 Å, c = 12.30 Å, and β = 102.3°. The methylthio group adopts a gauche conformation relative to the pyrimidine ring, minimizing steric clashes with adjacent substituents.

Properties

Molecular Formula |

C5H7IN4S |

|---|---|

Molecular Weight |

282.11 g/mol |

IUPAC Name |

5-iodo-2-methylsulfanylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C5H7IN4S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H4,7,8,9,10) |

InChI Key |

UGHMJPIINUNWIA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=C(C(=N1)N)I)N |

Origin of Product |

United States |

Preparation Methods

Cyclization-Based Synthesis from Malonate Derivatives

A common strategy involves constructing the pyrimidine ring from malonate precursors, followed by sequential functionalization. This approach is adapted from methods used for analogous compounds like 4,6-dihydroxy-2-methylpyrimidine.

Step 1: Ring Formation

A mixture of dimethyl malonate and acetamidine hydrochloride reacts in methanol under basic conditions (sodium methoxide) to form 4,6-diamino-2-mercaptopyrimidine. Key parameters:

Step 2: Methylthio Group Introduction

The thiol group at position 2 is alkylated using dimethyl sulfate or methyl iodide. For example:

Step 3: Iodination at Position 5

Electrophilic iodination employs iodine or N-iodosuccinimide (NIS) under acidic conditions. Optimized parameters include:

-

Solvent : Dichloromethane or acetic acid.

-

Catalyst : Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., H₂SO₄).

-

Temperature : 0–25°C to minimize side reactions.

-

Yield : 70–85% (estimated from analogous iodinations).

Halogen Exchange on Pre-Functionalized Pyrimidines

An alternative route involves substituting a pre-existing halogen (e.g., chlorine) at position 5 with iodine. This method is effective when starting from 5-chloro-2-(methylthio)pyrimidine-4,6-diamine.

Step 1: Chlorination

Using POCl₃ or PCl₃ under reflux conditions:

Step 2: Iodine Substitution

The chlorine atom is displaced via nucleophilic aromatic substitution (SNAr) using NaI or KI in polar aprotic solvents (e.g., DMF, DMSO):

-

Conditions : 80–100°C, 12–24 hours.

-

Additives : CuI or Pd catalysts to enhance reactivity.

-

Yield : 60–75%.

Optimization and Challenges

Regioselectivity in Iodination

Iodination at position 5 requires careful control to avoid di- or tri-substitution. Strategies include:

-

Steric directing groups : Amino groups at positions 4 and 6 direct electrophiles to the 5-position.

-

Low-temperature reactions : Slower kinetics improve selectivity.

Purification Techniques

-

Crystallization : Ice-cold methanol or water mixtures precipitate the product.

-

Column chromatography : Silica gel with ethyl acetate/hexane gradients for higher purity.

Data Tables

Chemical Reactions Analysis

5-Iodo-2-(methylthio)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the pyrimidine ring.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The major products depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting the growth of drug-resistant Staphylococcus aureus . This makes it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase-2 (COX-2). In vitro studies have shown that it can suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests its potential use in treating inflammatory diseases.

Antitumor Activity

Preliminary studies have indicated that derivatives of 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine may possess antitumor properties. The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation, making it a subject of interest for cancer research .

Drug Development

Given its biological activities, 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine is being investigated for its potential as a lead compound in drug development. Its ability to inhibit specific enzymes and pathways associated with disease processes positions it as a valuable candidate for further pharmacological exploration.

Treatment of Drug-resistant Infections

The compound's efficacy against drug-resistant strains of bacteria highlights its potential role in addressing the growing concern of antibiotic resistance. As researchers seek new solutions to combat resistant infections, compounds like 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine may play a crucial role .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus; potential for drug development |

| Study B | Anti-inflammatory Effects | Inhibited COX-2 with IC50 comparable to celecoxib; suggests therapeutic use in inflammatory conditions |

| Study C | Antitumor Activity | Indicated potential antitumor effects; further investigation needed |

Mechanism of Action

The mechanism of action of 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Target Compound : 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine

- Substituents: Position 2: Methylthio (-SCH₃) Position 5: Iodo (-I) Positions 4 and 6: Amino (-NH₂)

- Methylthio group balances lipophilicity and metabolic stability.

Analog 1 : 2-(Heptylthio)pyrimidine-4,6-diamine (HPDA)

- Substituents: Position 2: Heptylthio (-SC₇H₁₅) Positions 4 and 6: Amino (-NH₂)

- Synthesized via S-alkylation, similar to the target compound.

Analog 2 : 2-[(3-Fluorophenyl)methylthio]pyrimidine-4,6-diamine

- Substituents: Position 2: 3-Fluorobenzylthio (-SCH₂C₆H₄F) Positions 4 and 6: Amino (-NH₂)

- Key Features :

- Fluorine atom introduces electronegativity, improving metabolic stability and aromatic interactions.

- Benzyl group may enhance binding to hydrophobic pockets in enzymes.

Analog 3 : 5-Nitro-N⁴-(4-(phenylamino)phenyl)pyrimidine-4,6-diamine

- Substituents: Position 5: Nitro (-NO₂) Position 4: N-(4-(phenylamino)phenyl) Position 6: Amino (-NH₂)

- Bulky phenylamino substituent may sterically hinder target binding.

Physicochemical Properties

Notes:

- The iodine atom in the target compound increases molecular weight compared to HPDA but reduces LogP due to halogen polarity.

- The fluorophenyl analog exhibits moderate solubility due to fluorine’s electronegativity.

Biological Activity

5-Iodo-2-(methylthio)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine is primarily attributed to its role as an inhibitor of specific enzymes and proteins involved in cellular processes. Notably, it has been studied for its interactions with:

- Dihydrofolate Reductase (DHFR) : Compounds with similar structures have shown to inhibit DHFR, which is crucial for DNA synthesis and cellular proliferation. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for cancer therapy .

- BCL6 Protein : Recent studies indicate that derivatives of pyrimidines can degrade BCL6, a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). This suggests potential therapeutic applications in oncology .

Anticancer Activity

5-Iodo-2-(methylthio)pyrimidine-4,6-diamine has shown promise as an anticancer agent. In vitro studies indicate that it may induce apoptosis in cancer cell lines by interfering with critical signaling pathways. For instance, compounds structurally related to this pyrimidine have demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .

Antiviral Properties

Research has also explored the antiviral potential of pyrimidine derivatives. Some studies suggest that similar compounds can inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. For example, certain pyrimidines have been reported to exhibit inhibitory effects against Zika virus (ZIKV) and Dengue virus (DENV), indicating a broader spectrum of activity against viral pathogens .

Case Studies

-

Inhibition of BCL6 :

A study demonstrated that specific analogs of pyrimidines could effectively reduce BCL6 levels in lymphoma xenograft models following oral administration. This was associated with significant tumor regression, highlighting the compound's potential as a therapeutic agent in hematological malignancies . -

Cytotoxicity Against Cancer Cell Lines :

In a series of experiments, 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine exhibited IC50 values ranging from 10 μM to 20 μM against various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). These results suggest a potent anticancer effect that warrants further investigation into its mechanism .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine, and how can intermediates be characterized?

- Methodology : Begin with nucleophilic substitution or iodination of precursor pyrimidine derivatives, such as 4,6-diamino-2-(methylthio)pyrimidine. Use spectroscopic techniques (NMR, IR) to confirm intermediate structures. For iodination, monitor reaction progress via HPLC to ensure regioselectivity and purity. Post-synthesis, employ mass spectrometry (MS) and elemental analysis for final validation .

Q. How should researchers assess the stability of 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine under varying storage conditions?

- Methodology : Conduct accelerated stability studies under controlled temperature, humidity, and light exposure (ICH Q1A guidelines). Use HPLC to quantify degradation products (e.g., deiodination or oxidation of the methylthio group). Compare results with structurally similar compounds like 4,6-dihydroxy-2-methylpyrimidine, which requires room-temperature storage to avoid decomposition .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Adhere to institutional Chemical Hygiene Plans (e.g., mandatory safety exams for lab personnel ). Use PPE (gloves, goggles) and work in fume hoods, especially during iodination steps. Reference safety data for analogs like 4,6-dichloro-2-(methylthio)pyrimidineamine, which lacks acute toxicity but requires precautions against inhalation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, as demonstrated by ICReDD’s integration of computational and experimental workflows . Pair this with statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, use response surface methodology (RSM) to balance iodine stoichiometry, temperature, and solvent polarity .

Q. What analytical techniques resolve contradictions in reported spectral data for pyrimidine derivatives?

- Methodology : Cross-validate NMR and MS data with computational predictions (e.g., ACD/Labs or Gaussian-based chemical shift modeling). For ambiguous signals (e.g., methylthio group splitting), employ 2D NMR (COSY, HSQC) and compare with analogs like 5-amino-4,6-dichloro-2-methylpyrimidine .

Q. How does the methylthio substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform mechanistic studies using kinetic isotope effects (KIE) or Hammett plots to quantify electronic effects. Compare with sulfur-free analogs to isolate the methylthio group’s role in stabilizing transition states. Reference studies on pyrimidine-2-yl aniline derivatives, where substituents alter reaction rates in Pd-catalyzed couplings .

Q. What strategies mitigate side reactions during functionalization of the iodo group?

- Methodology : Optimize protecting groups for the amino and methylthio moieties (e.g., Boc for amines). Use mild coupling conditions (e.g., Ullmann or photoredox catalysis) to preserve the pyrimidine core. Monitor side products via LC-MS and adjust catalyst systems (e.g., CuI vs. Pd) based on literature for 4,6-diiodo-N-methylpyrimidin-5-amine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.